molecular formula C27H14Br2O B1265143 7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one

7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one

Cat. No.: B1265143
M. Wt: 514.2 g/mol
InChI Key: CEYNACNUOSVFJH-UHFFFAOYSA-N
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Description

7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one is a cyclic ketone. It derives from an 8H-cyclopenta[a]acenaphthylene.

Scientific Research Applications

Photoaromatization and Valence Tautomerism

7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one and related compounds have been studied for their photoaromatization and valence tautomerism properties. These chemical reactions are significant in the context of organic chemistry and materials science. In a study, reactions of similar compounds with dimethyl 1-cyclobutene-l,2-dicarboxylate yielded decarbonylated 1:1 adducts, demonstrating potential in synthetic chemistry applications (Matsumoto, Uchida, & Maruyama, 1974).

Conductivity in Crystalline State

A derivative of this compound, 7,9-di(thiophen-2-yl)-8H-cyclopenta[a]acenaphthylen-8-one (DTCPA), has been shown to exhibit high electrical conductivity in its crystalline state. This discovery is important for the development of new materials in electronics and conductivity research. The crystal structure of DTCPA features significant intermolecular interactions, such as S···S chalcogen bonding and C–H···O hydrogen bonding, which contribute to its conductivity properties (Bai et al., 2014).

Organic Photovoltaics

The compound's derivatives have been explored for their application in organic photovoltaics. For instance, an alternating copolymer synthesized from 7,9-di(thiophen-2-yl)-8H-cyclopenta[a]acenaphthylen-8-one-co-benzothiadiazole demonstrated excellent thermal stability and a broad absorption range. This makes it a suitable donor material for organic photovoltaic devices, contributing to advancements in renewable energy technologies (Ranjith et al., 2012).

Luminescent Properties

Certain derivatives, like 7,9-di(1-naphthyl)-8H-cyclopent[a]acenaphthylen-8-one, have been studied for their luminescent properties. These properties are significant for developing new luminescent materials, which have applications in sensors, displays, and other optical devices (Dougherty et al., 2015).

X-Ray Crystallography

The title compound's structure has been analyzed using X-ray crystallography, providing insights into its molecular geometry and interactions. Such studies are crucial in the field of crystallography and materials science, aiding in the understanding of molecular structures and their implications in various applications (Jones et al., 2009).

Properties

Molecular Formula

C27H14Br2O

Molecular Weight

514.2 g/mol

IUPAC Name

7,9-bis(4-bromophenyl)cyclopenta[a]acenaphthylen-8-one

InChI

InChI=1S/C27H14Br2O/c28-18-11-7-16(8-12-18)23-25-20-5-1-3-15-4-2-6-21(22(15)20)26(25)24(27(23)30)17-9-13-19(29)14-10-17/h1-14H

InChI Key

CEYNACNUOSVFJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C(=O)C(=C4C3=CC=C2)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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